molecular formula C14H17BrN2S B8765455 6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine

6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B8765455
M. Wt: 325.27 g/mol
InChI Key: YTZURHIIXNHFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H17BrN2S and its molecular weight is 325.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17BrN2S

Molecular Weight

325.27 g/mol

IUPAC Name

6-bromo-N-(cyclohexylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H17BrN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)

InChI Key

YTZURHIIXNHFEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave reaction vial was charged with 6-bromo-2-chlorobenzo[d]thiazole (300 mg, 1.21 mmol), cyclohexylmethanamine (143 mg, 1.27 mmol), triethylamine (183 mg, 1.81 mmol) and 2.4 mL DMF. The vial was sealed, and the mixture was irradiated in the microwave for 20 min at 150° C. The reaction mixture was concentrated twice from toluene and purified by silica gel chromatography (0-50% 90/10 CH2Cl2/MeOH in CH2Cl2), which provided 6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine (240 mg, 61%) as a white solid. MS (ESI pos. ion) m/z calc'd for C14H17BrN2S: 325.3/327.3. found 325.0/327.0.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

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